molecular formula C20H16O4 B2851504 4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one CAS No. 637753-41-4

4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one

Cat. No.: B2851504
CAS No.: 637753-41-4
M. Wt: 320.344
InChI Key: RCFFADUYOPJTJP-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a benzofuran moiety and a chromenone structure, which are known for their diverse biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran and chromenone precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of materials with specific optoelectronic properties.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one
  • 4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl cyclohexanecarboxylate

Uniqueness

4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzofuran and chromenone moieties makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

4-(7-Methoxy-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one, also known as a derivative of coumarin, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines the structural features of benzofuran and coumarin, which are known for their pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological assays, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and an appropriate aldehyde. This method allows for the introduction of functional groups that enhance the biological activity of the resulting compound. The synthesis process has been optimized to yield high purity and efficacy in biological assays .

Antioxidant Activity

Research indicates that compounds with benzofuran and coumarin structures exhibit significant antioxidant properties. For instance, derivatives of this compound have been evaluated for their ability to scavenge free radicals using DPPH and ABTS assays. In studies, it was shown that specific substitutions on the benzofuran moiety enhance antioxidant activity significantly .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the NF-kappa B signaling pathway. This pathway is crucial in mediating inflammatory responses, and compounds that can modulate this pathway are valuable in treating inflammatory diseases. The methoxy group at position 7 has been particularly noted for its role in enhancing anti-inflammatory effects .

Anticancer Potential

Studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The structure–activity relationship (SAR) analysis revealed that modifications on both the benzofuran and coumarin rings significantly influence potency. For example, an IC50 value of 7.06 µM was recorded against MCF-7 cells, indicating promising anticancer activity .

Study 1: Antioxidant and Anticancer Activity

In a comparative study involving several coumarin derivatives, this compound was found to be among the most potent compounds tested for both antioxidant and anticancer activities. The study utilized SRB assays to assess cytotoxicity against non-cancerous MDCK cells alongside various cancerous lines .

Study 2: Mechanistic Insights into Anti-inflammatory Action

Another study focused on elucidating the mechanism behind the anti-inflammatory effects of this compound. It was found that the presence of the methoxy group significantly enhanced its ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in chronic inflammatory conditions like arthritis .

Data Tables

Biological Activity IC50 Value (µM) Cell Line
Antioxidant-DPPH/ABTS Assays
Anti-inflammatory-Cytokine Inhibition
Anticancer7.06MCF-7
Anticancer-A549

Properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-11-7-14-15(10-19(21)23-17(14)8-12(11)2)18-9-13-5-4-6-16(22-3)20(13)24-18/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFFADUYOPJTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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